3,5-Difluorotoluene

Overview

Description

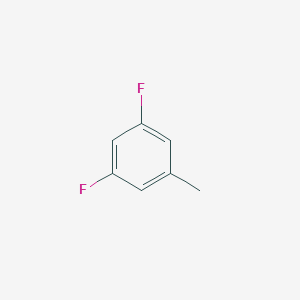

3,5-Difluorotoluene, also known as 1,3-difluoro-5-methylbenzene, is an organic compound with the molecular formula C7H6F2. It is a derivative of toluene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is a clear, colorless liquid with a boiling point of approximately 117.6°C .

Mechanism of Action

Target of Action

3,5-Difluorotoluene is a small organic molecule that primarily interacts with the methyl group in its molecular structure . The methyl group’s internal rotation dynamics are a key aspect of the compound’s behavior .

Mode of Action

The compound exhibits a unique mode of action characterized by six-fold symmetry internal rotation . This rotation poses significant challenges to experimental and theoretical determinations, as the very low torsional barriers result in large tunneling splittings . The internal rotation dynamics of the methyl group in this compound have been resolved using a newly developed computer code .

Biochemical Pathways

The compound’s unique internal rotation dynamics suggest that it could influence a variety of biochemical processes, particularly those involving methyl group interactions .

Result of Action

The primary result of this compound’s action is the alteration of the internal rotation dynamics of the methyl group . This can lead to changes in the physical and chemical properties of the molecule, potentially influencing its interactions with other molecules and its overall behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it is classified as a flammable liquid, indicating that its action and stability can be significantly affected by the presence of heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a boiling point of 117.6±20.0 °C and a density of 1.122±0.06 g/cm3 .

Cellular Effects

The cellular effects of 3,5-Difluorotoluene are not well-documented. It is known that fluorinated compounds can interact with various cellular processes. For instance, some fluorinated compounds have been shown to interact with DNA replication .

Molecular Mechanism

Studies on similar compounds suggest that the presence of fluorine atoms can significantly influence the compound’s interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the compound has a low barrier for internal rotation, which could potentially influence its stability and degradation over time .

Metabolic Pathways

Some studies suggest that certain microbes may have the capacity to defluorinate polyfluorinated compounds, which could potentially involve this compound .

Subcellular Localization

The localization of proteins and other biomolecules within cells can be influenced by various factors, including the presence of specific chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluorotoluene typically involves several steps, including chlorination, nitration, and reduction. These steps must be carefully controlled to ensure a high yield of the desired product . Another method involves the continuous oxidation of this compound to produce 3,5-difluorobenzaldehyde using hydrogen peroxide as an oxidizing agent and metal ion complexes of cobalt, molybdenum, and bromine as catalysts .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure safety and efficiency. The use of tubular reactors for continuous oxidation processes is common, as it allows for better control over reaction parameters and higher production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-difluorobenzaldehyde using hydrogen peroxide and metal ion catalysts.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, cobalt, molybdenum, and bromine complexes as catalysts, acetic acid as a solvent.

Substitution: Various nucleophiles can be used to replace the fluorine atoms under suitable conditions.

Major Products:

Oxidation: 3,5-Difluorobenzaldehyde.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

3,5-Difluorotoluene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology and Medicine: Fluorinated compounds like this compound are often used in the development of pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.

Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.

Comparison with Similar Compounds

- 2,3,4,5,6-Pentafluorotoluene

- 2,3,5,6-Tetrafluorotoluene

- 2,6-Difluorotoluene

Comparison: 3,5-Difluorotoluene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical and physical properties. For example, the presence of fluorine atoms at the 3 and 5 positions can affect the compound’s reactivity and stability compared to other fluorinated toluenes. This makes this compound particularly useful in certain chemical syntheses and applications .

Biological Activity

3,5-Difluorotoluene is an aromatic compound characterized by the presence of two fluorine atoms attached to a toluene ring. Its molecular formula is . This compound has garnered interest in various fields of research due to its unique properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

The structural formula of this compound can be represented as follows:

- Molecular Weight: 128.12 g/mol

- Melting Point: -20 °C

- Boiling Point: 113 °C

The positioning of the fluorine atoms at the 3 and 5 positions on the aromatic ring significantly influences its reactivity and interactions with biological systems. The presence of fluorine generally enhances metabolic stability and lipophilicity, which can improve bioavailability in medicinal applications.

Pharmacological Properties

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:

- Anticancer Activity: Some studies have suggested that difluorinated compounds can inhibit cancer cell proliferation. For instance, derivatives of difluorotoluene have shown promise in targeting specific cancer pathways.

- Anti-inflammatory Effects: The anti-inflammatory potential of fluorinated compounds has been documented, suggesting that this compound may also possess similar properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction: The compound can interact with various enzymes, modulating their activity. This interaction is crucial for its potential use in drug design.

- Receptor Binding: Its structure allows it to bind to specific receptors in biological systems, which can lead to altered cellular responses.

Case Studies

-

Study on Anticancer Properties:

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent . -

Anti-inflammatory Activity:

Another investigation assessed the anti-inflammatory effects of fluorinated compounds in animal models. The findings demonstrated that this compound reduced markers of inflammation significantly compared to control groups .

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

1,3-difluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISYUYYETHYYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380867 | |

| Record name | 3,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117358-51-7 | |

| Record name | 3,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,5-Difluorotoluene interesting for studying internal rotation dynamics?

A: this compound exhibits pure six-fold symmetry (V6) internal rotation due to its methyl group. This characteristic poses a significant challenge for both experimental and theoretical analysis because the exceptionally low torsional barriers result in large tunneling splittings that are difficult to identify and model. [] Researchers have developed specialized computer code to analyze the jet-cooled rotational spectra of this compound, revealing valuable information about its internal rotation dynamics. []

Q2: How does the fluorine substitution in this compound impact its CH stretching overtone spectra?

A: The presence of fluorine atoms in this compound significantly influences its CH stretching overtone spectra. The aryl regions of these spectra exhibit complexity due to Fermi resonance, requiring analysis with a two-level system model. [] Researchers have developed methods to "correct" for this resonance, allowing for the interpretation of uncoupled stretching oscillators. Additionally, the methyl band profiles in the spectra are affected by the coupling between CH stretching and methyl torsion, necessitating simulation with specialized models that consider both factors. []

Q3: Can this compound be used to study the formation and properties of benzyl-type radicals?

A: Yes, this compound serves as a precursor for generating 3,5-difluorobenzyl radicals through techniques like corona-excited supersonic expansion. [] Studies using this approach have allowed researchers to observe the vibronic emission spectrum of jet-cooled 3,5-difluorobenzyl radicals. [] Interestingly, these studies also revealed the formation of other isomeric difluorobenzyl radicals, suggesting molecular rearrangement processes occur within the jet, possibly involving fluorine atom or methylene group migration. [] These findings highlight the potential of using this compound as a model system to investigate the formation and rearrangement mechanisms of benzyl-type radicals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.